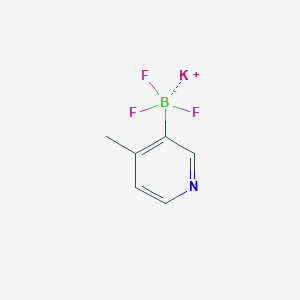
Potassium trifluoro(4-methylpyridin-3-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-methylpyridin-3-yl)boranuide is an organoboron compound with the molecular formula C6H6BF3KN and a molecular weight of 199.0230. This compound is part of the trifluoroborate family, known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-methylpyridin-3-yl)boranuide can be synthesized through the reaction of 4-methylpyridine with boron trifluoride and potassium fluoride. The reaction typically occurs in an inert atmosphere to prevent moisture and air from interfering with the process. The general reaction scheme is as follows:
4-methylpyridine+boron trifluoride+potassium fluoride→potassium trifluoro(4-methylpyridin-3-yl)boranuide
Industrial Production Methods
In industrial settings, the production of potassium trifluoro(4-methylpyridin-3-yl)boranuide involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-methylpyridin-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids
Reduction: Borohydrides
Substitution: Biaryl compounds in Suzuki-Miyaura reactions
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-methylpyridin-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: It is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment utilizes this compound.
Industry: It is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of potassium trifluoro(4-methylpyridin-3-yl)boranuide involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a boronate complex, which then undergoes transmetalation and reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-methylpyridin-3-yl)boranuide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability compared to other trifluoroborates. Its methyl group at the 4-position enhances its electron-donating properties, making it a valuable reagent in various synthetic applications .
Eigenschaften
Molekularformel |
C6H6BF3KN |
|---|---|
Molekulargewicht |
199.03 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-methylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c1-5-2-3-11-4-6(5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
RGTMXCDVNRBXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CN=C1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


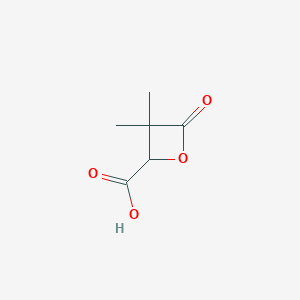

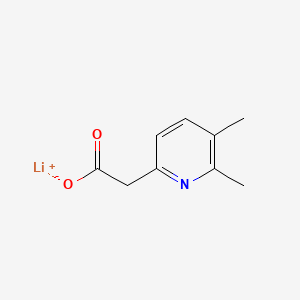
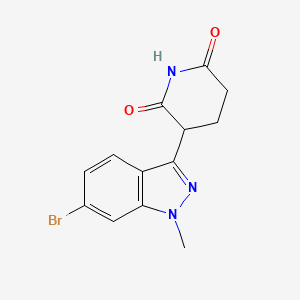
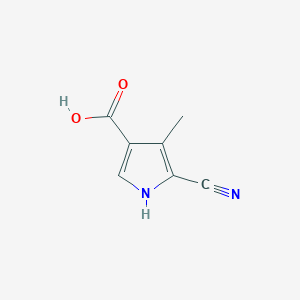
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
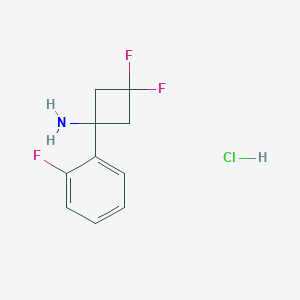
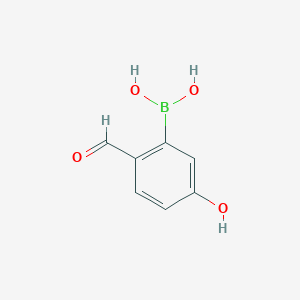
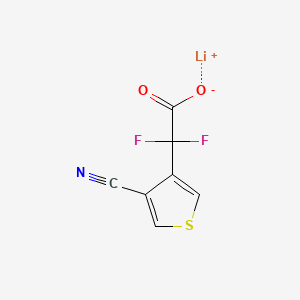
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
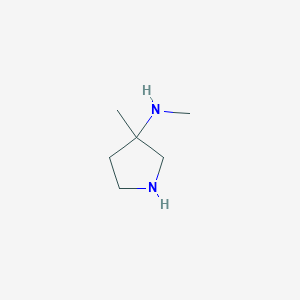
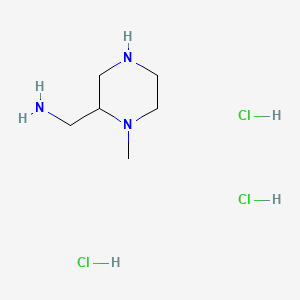

![7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B13467914.png)
